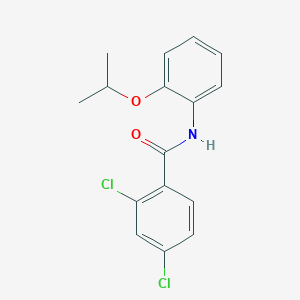

2,4-dichloro-N-(2-isopropoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to 2,4-dichloro-N-(2-isopropoxyphenyl)benzamide, typically involves strategic functionalization of the benzamide moiety with various substituents. Studies have demonstrated the synthesis of related compounds through methods such as refluxing specific precursors with thionyl chloride in dry toluene, followed by treatment with carboxylic acids in the presence of triethylamine to yield the desired benzamide derivatives (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of benzamide compounds is often analyzed using X-ray crystallography, which provides detailed information on the crystalline structure and molecular geometry. For example, a related compound's crystal structure was elucidated, showing how the dihedral angles between aromatic rings and the orientation of nitro groups significantly impact the molecule's overall structure and properties (Saeed et al., 2010).

Chemical Reactions and Properties

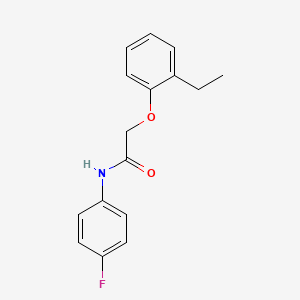

Benzamide derivatives engage in various chemical reactions, reflecting their reactive nature. The functional groups present in these molecules, such as nitro, chloro, and methoxy groups, play crucial roles in their reactivity, allowing for further chemical modifications and applications. The synthesis processes often involve nucleophilic substitution reactions, highlighting the chemical versatility of the benzamide scaffold.

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of substituents such as dichloro and isopropoxyphenyl groups affects these properties significantly. For instance, modifications in the benzamide structure can enhance solubility in various organic solvents, facilitating their use in diverse chemical applications (Liaw et al., 2002).

Wissenschaftliche Forschungsanwendungen

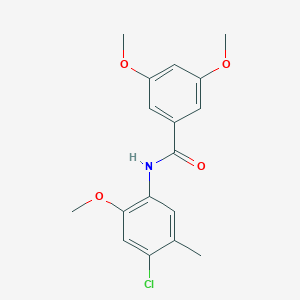

Synthesis and Chemical Properties

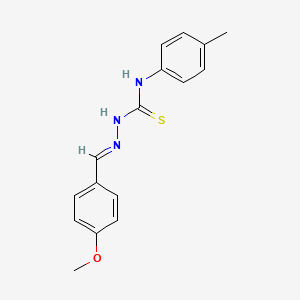

Chemoselective Synthesis : Research highlights the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, resulting in compounds of biological interest, including those structurally similar to 2,4-dichloro-N-(2-isopropoxyphenyl)benzamide. These compounds have been identified by simple chemical tests and characterized by analytical and spectral data, indicating their potential for further chemical and biological applications (Singh et al., 2017).

Antimicrobial Properties : Acylthiourea derivatives, akin to this compound, have been synthesized and shown significant antimicrobial activity, particularly against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This underscores the potential of these compounds for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Applications in Materials Science

Polymer Synthesis : The synthesis of polyamides with flexible main-chain ether linkages derived from compounds structurally related to this compound demonstrates their applicability in creating new materials. These polymers exhibit noncrystalline structures, high solubility in polar solvents, and form transparent, flexible, and tough films, indicating their potential for various industrial applications (Hsiao et al., 2000).

Molecular Docking and Biological Activity

Anticancer Activity : Compounds structurally similar to this compound have been synthesized and evaluated for their in vitro anticancer activity, demonstrating significant activity against tumor cell lines. This suggests the potential of these compounds in anticancer drug development (Salahuddin et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(2-propan-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-10(2)21-15-6-4-3-5-14(15)19-16(20)12-8-7-11(17)9-13(12)18/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIASZROEOGZVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![5-[(4-amino-1-piperidinyl)carbonyl]-3-methyl-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5506181.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)